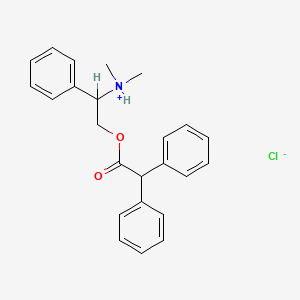

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride

Description

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride (CAS: 50-42-0), commonly known as Adiphenine Hydrochloride, is a quaternary ammonium compound derived from esterification of diphenylacetic acid with 2-(dimethylamino)phenethyl alcohol, followed by hydrochloric acid salt formation . It is classified as an antispasmodic agent, functioning via anticholinergic mechanisms by blocking muscarinic receptors in smooth muscle tissues. The diphenylacetic moiety contributes to its lipophilicity, enhancing membrane permeability and receptor binding .

Properties

CAS No. |

95623-02-2 |

|---|---|

Molecular Formula |

C24H26ClNO2 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C24H25NO2.ClH/c1-25(2)22(19-12-6-3-7-13-19)18-27-24(26)23(20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22-23H,18H2,1-2H3;1H |

InChI Key |

WUIKPDLIYRJOAA-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves several steps. One common synthetic route includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form 2,2-diphenylacetyl chloride. This intermediate is then reacted with 1-phenylethanol to produce the ester, which is subsequently quaternized with dimethylamine to yield the final product. Industrial production methods often involve cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality.

Chemical Reactions Analysis

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of various derivatives.

Common reagents used in these reactions include thionyl chloride, dimethylamine, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Memory Facilitation

Research indicates that compounds structurally similar to diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride may enhance learning and memory. For instance, studies have shown that certain analogues can facilitate memory in animal models, suggesting potential applications in treating cognitive impairments.

Antidepressant Potential

Analogues of this compound have been evaluated for their antidepressant properties. In various pharmacological models, these compounds exhibited promising results, indicating their potential as therapeutic agents for depression .

Neurological Disorders

This compound may play a role in treating neurological disorders due to its ability to cross the blood-brain barrier. It is hypothesized that upon entering the brain, it undergoes hydrolysis, releasing active metabolites that could exert neuroprotective effects .

Anticholinergic Properties

The compound's structure suggests it may possess anticholinergic properties, which can be beneficial in managing conditions characterized by excessive cholinergic activity. This opens avenues for its use in treating various neurological conditions where cholinergic modulation is required .

Study 1: Memory Enhancement in Mice

A study conducted by Li Ming-zhu (2007) demonstrated that a related compound improved memory retention in mice subjected to learning tasks. The results indicated a significant increase in performance compared to control groups, highlighting the potential for developing cognitive enhancers based on this compound's structure.

Study 2: Antidepressant Efficacy

Research by J.A. Clark et al. (1979) evaluated several analogues of this compound for their antidepressant effects. The findings suggested that these compounds could significantly reduce symptoms of depression in animal models, warranting further exploration into their clinical applications.

Mechanism of Action

The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural and functional differences:

Mechanistic and Pharmacokinetic Insights

Adiphenine vs. Cyclopentolate :

- Adiphenine’s diphenylacetic acid enhances binding to muscarinic receptors in smooth muscles, whereas Cyclopentolate’s cyclopentyl group increases corneal penetration, making it suitable for ophthalmic use .

- Cyclopentolate’s lower molecular weight (327.85 vs. 347.88 g/mol) correlates with faster systemic absorption but shorter duration .

- Aminoalkyl Group Variations: Substitution of dimethylamino (Adiphenine) with diethylamino (2-(Diethylamino)Ethyl Diphenylacetate) reduces receptor affinity due to increased steric hindrance . Dimethylaminoethyl esters (e.g., Benzenepropanoic acid derivative) exhibit reduced antispasmodic activity compared to phenethyl analogs, highlighting the importance of the phenethyl chain .

- CAPE as a Non-Amino Ester: Unlike aminoalkyl esters, CAPE’s phenolic structure enables antioxidant activity, suppressing COX-2 expression and inducing apoptosis via redox modulation .

Research Findings and Clinical Relevance

- Adiphenine Hydrochloride :

- Cyclopentolate Hydrochloride :

- CAPE: At 2.5–20 µg/mL, CAPE inhibits COX-2 activity by 70–90% in oral epithelial cells and reduces prostaglandin synthesis in vivo . Transformed cells (e.g., Wt3A fibroblasts) show heightened sensitivity to CAPE-induced apoptosis due to glutathione depletion, a mechanism absent in normal cells .

Biological Activity

Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The compound can be synthesized through various organic reactions, often involving the esterification of diphenylacetic acid with beta-(dimethylamino)phenethyl alcohol. The synthesis process may include:

- Esterification Reaction : Utilizing acid chlorides or anhydrides to form esters.

- Catalysts : Lewis acids such as BF3 can enhance reaction efficiency.

- Purification : Techniques like recrystallization or chromatography to obtain pure compounds.

Anticancer Properties

Research indicates that diphenylacetic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives induce apoptosis and cell cycle arrest in various cancer cell lines. The following table summarizes findings related to its anticancer effects:

| Cell Line | Effect Observed | Concentration | Reference |

|---|---|---|---|

| WM9 | Induction of apoptosis | 10-50 µM | |

| MUG-Mel2 | Cell cycle arrest | 5-20 µM | |

| A549 (Lung Cancer) | Reduced viability | 25-100 µM |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of the compound, particularly in models of oxidative stress. The following findings were noted:

- Compounds similar to diphenylacetic acid showed reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases.

- A lactate dehydrogenase assay indicated significant neuroprotection at specific concentrations (2-4 µM) .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It has been suggested that it interacts with neurotransmitter receptors, potentially affecting synaptic transmission and neuroprotection .

Case Studies and Research Findings

Several case studies have demonstrated the biological activity of diphenylacetic acid derivatives:

- Study on Cancer Cell Lines :

- Neuroprotective Study :

-

Pharmacological Evaluations :

- Ongoing research is exploring the therapeutic potential of this compound in drug delivery systems and as a candidate for treating various conditions due to its favorable pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.